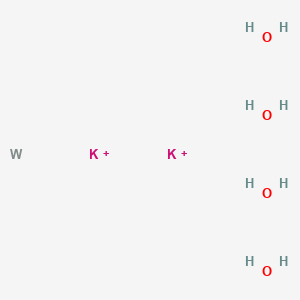
Dipotassium;tungsten;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tungsten tetrahydrate is a chemical compound with the formula K2[WO4]·4H2O. It is a hydrated salt of tungsten and potassium, and it is known for its unique properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium tungsten tetrahydrate can be synthesized through the reaction of potassium hydroxide (KOH) with tungsten trioxide (WO3) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
WO3+2KOH+4H2O→K2[WO4]⋅4H2O
Industrial Production Methods
In industrial settings, the production of dipotassium tungsten tetrahydrate involves the use of high-purity raw materials and precise control of reaction conditions. The process may include steps such as dissolution, crystallization, and purification to obtain the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tungsten tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of tungsten.
Reduction: It can be reduced to lower oxidation states or elemental tungsten.
Substitution: It can participate in substitution reactions where ligands around the tungsten center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tungsten tetrahydrate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from reactions involving dipotassium tungsten tetrahydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten(VI) compounds, while reduction reactions may produce tungsten(IV) or elemental tungsten.
Wissenschaftliche Forschungsanwendungen
Dipotassium tungsten tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various tungsten compounds and catalysts.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and therapeutic agents.
Industry: It is used in the production of tungsten-based materials and coatings, which have applications in electronics, aerospace, and other industries.
Wirkmechanismus
The mechanism of action of dipotassium tungsten tetrahydrate involves its interaction with molecular targets and pathways in various systems. In chemical reactions, it acts as a source of tungsten ions, which can participate in redox reactions and catalysis. In biological systems, its interactions with proteins and other biomolecules are of particular interest, as they may lead to new insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dipotassium tungsten tetrahydrate include:
- Sodium tungstate (Na2WO4)
- Ammonium tungstate ((NH4)2WO4)
- Lithium tungstate (Li2WO4)
Comparison
Compared to these similar compounds, dipotassium tungsten tetrahydrate is unique due to its specific hydration state and the presence of potassium ions. This can influence its solubility, reactivity, and interactions in various applications. For example, potassium ions may provide specific benefits in biological systems compared to sodium or ammonium ions.
Conclusion
Dipotassium tungsten tetrahydrate is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable material for the synthesis of tungsten-based compounds, catalysts, and materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
Eigenschaften
Molekularformel |
H8K2O4W+2 |
|---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
dipotassium;tungsten;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.W/h;;4*1H2;/q2*+1;;;;; |
InChI-Schlüssel |
GWRWPSRHERVPCR-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.[K+].[K+].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


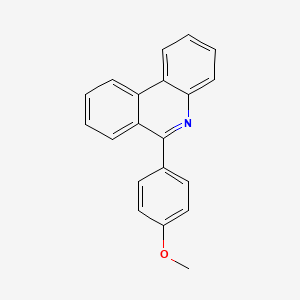
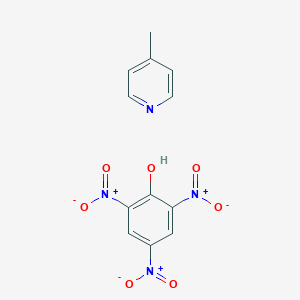
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
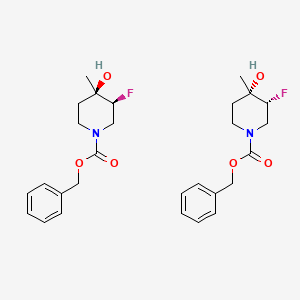
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
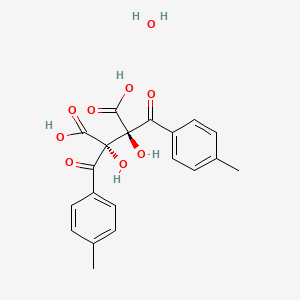
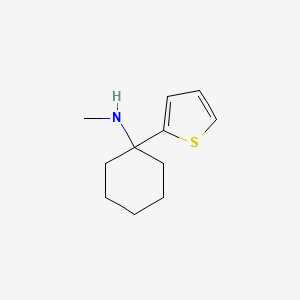
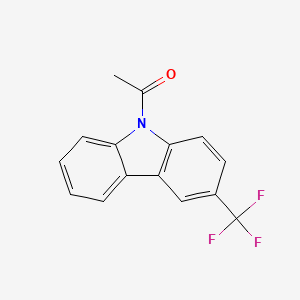

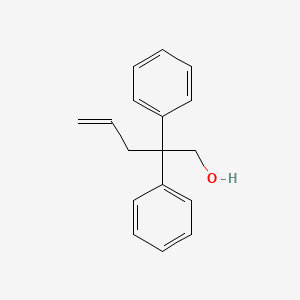
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
